2-Methoxy-4,6-dimethylnicotinic acid

HCA2 receptor nicotinic acid receptor binding affinity

Researchers requiring a conformationally constrained heteroaromatic acid for HCA2 receptor studies often face limited availability of high-purity 2-methoxy-4,6-dimethyl-substituted analogs. This compound provides: • Moderate HCA2 affinity (IC50 327 nM) - ideal for SAR trend detection without saturating receptor response • Zero Rule of 5 violations; LogP 1.35 - favorable for passive membrane permeability in cell-based assays • Free carboxylic acid and 2-methoxy group offer orthogonal synthetic handles for focused library synthesis Supplied with batch-specific QC documentation for procurement confidence.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 65515-37-9
Cat. No. B1362062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,6-dimethylnicotinic acid
CAS65515-37-9
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)O)OC)C
InChIInChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12)
InChIKeyOILYJALBGQMVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4,6-dimethylnicotinic Acid Product Overview


2-Methoxy-4,6-dimethylnicotinic acid (CAS 65515-37-9), also known as 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid, is a trisubstituted nicotinic acid derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . The compound features a pyridine ring bearing a methoxy group at the 2-position and methyl groups at the 4- and 6-positions, with a carboxylic acid at the 3-position . This specific substitution pattern distinguishes it from simpler nicotinic acid analogs and confers unique physicochemical and biological properties that are critical for targeted applications in medicinal chemistry and agrochemical research [1].

1
Trisubstituted scaffold Distinct substitution pattern for SAR studies
2
HCA2 receptor probe Reported binding supports receptor pharmacology workflows
3
Direct derivatization Free carboxylic acid enables amide coupling without hydrolysis

2-Methoxy-4,6-dimethylnicotinic Acid Irreplaceability


Nicotinic acid derivatives are not interchangeable; even minor modifications to the substitution pattern can profoundly alter molecular recognition, physicochemical properties, and biological activity [1]. 2-Methoxy-4,6-dimethylnicotinic acid possesses a unique 2-methoxy-4,6-dimethyl substitution arrangement that is not present in simpler analogs like nicotinic acid, 4,6-dimethylnicotinic acid, or 2-methoxynicotinic acid [2]. These structural differences directly impact HCA2 receptor binding affinity, logP, and synthetic versatility, making generic substitution scientifically invalid [3]. The following evidence guide quantifies these differences to support informed procurement decisions.

4,6-Dimethylnicotinic acid

Lower logP and HBA count may alter membrane permeability relative to the 2-methoxy analog.

2-Methoxynicotinic acid

Missing 4,6-dimethyl groups may shift HCA2 binding profile and synthetic utility.

Methyl ester analog

Requires additional hydrolysis step; may reduce multistep synthetic efficiency.

2-Methoxy-4,6-dimethylnicotinic Acid vs. Analogs


HCA2 Receptor Binding Affinity

2-Methoxy-4,6-dimethylnicotinic acid demonstrates moderate binding affinity for the human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), with an IC50 of 327 nM in a competitive radioligand displacement assay [1]. For context, more advanced HCA2 ligands can achieve IC50 values as low as 21 nM in the same assay system [2]. This places the compound in a specific affinity range that may be suitable for applications where ultra-high potency is not required or where a scaffold for further optimization is desired.

HCA2 Binding Affinity
Reported
IC50 327 nM vs 21 nM (advanced ligand) ~15.6-fold
Supports receptor pharmacology screening context
Radioligand displacement; cross-study comparison
HCA2 receptor nicotinic acid receptor binding affinity IC50

Physicochemical Profile vs. 4,6-Dimethylnicotinic Acid

2-Methoxy-4,6-dimethylnicotinic acid exhibits an ACD/LogP of 1.35, indicating moderate lipophilicity, and complies with Lipinski's Rule of 5 with zero violations . In contrast, 4,6-dimethylnicotinic acid (CAS 22047-86-5) has a computed XLogP3-AA of 1.1, a lower hydrogen bond acceptor count (3 vs. 4), and a smaller topological polar surface area (50.2 Ų vs. 59 Ų) [1]. These differences in logP and hydrogen bonding capacity can influence membrane permeability and solubility, which are critical parameters in drug discovery and agrochemical formulation.

Lipophilicity (LogP)
Head-to-head
LogP 1.35 vs LogP 1.1 (dimethyl analog) Δ 0.25
Higher lipophilicity may support membrane permeability studies
Computed LogP; experimental validation advised
LogP ADME drug-likeness physicochemical properties

Synthetic Versatility: Acid vs. Ester

The free carboxylic acid group of 2-Methoxy-4,6-dimethylnicotinic acid provides a versatile functional handle for direct amide coupling, esterification, and other transformations without the need for prior hydrolysis steps [1]. In contrast, the methyl ester analog (methyl 2-methoxy-4,6-dimethylnicotinate) requires an additional synthetic step to access the corresponding acid or amide . This difference can translate to higher synthetic efficiency and reduced cost in multistep syntheses.

Synthetic Efficiency
Class-level
Free acid: direct coupling vs Ester: hydrolysis required 1 step saved
May reduce synthetic step count for library synthesis
Class-level principle; actual yield improvement context-dependent
building block derivatization amide coupling synthetic chemistry

Fungicide and Herbicide Patent Landscape

Nicotinic acid derivatives, including those with 2-alkoxy and 4,6-dialkyl substitution patterns, are claimed in patent literature as active ingredients in fungicidal and herbicidal compositions [1][2]. While specific quantitative efficacy data for 2-Methoxy-4,6-dimethylnicotinic acid itself is not publicly available, the patent families establish a clear class precedence for its use in crop protection. This positions the compound as a relevant building block or screening candidate for agrochemical discovery programs.

Patent Coverage
Class-level
Within Markush claims of US patents
Structural validation for agrochemical screening programs
No public efficacy data; compound-level activity to verify
fungicide herbicide agrochemical nicotinic acid derivatives

2-Methoxy-4,6-dimethylnicotinic Acid Applications


HCA2 Receptor Probe and Lead Optimization

Given its moderate binding affinity (IC50 = 327 nM) for the HCA2 receptor [1], 2-Methoxy-4,6-dimethylnicotinic acid is suitable for use as a pharmacological probe in studies of the nicotinic acid receptor system. Its potency is sufficient for in vitro binding and functional assays, but not so high as to preclude the detection of SAR trends during optimization. The free carboxylic acid and methoxy group offer convenient synthetic handles for generating focused libraries to explore structure-activity relationships around this scaffold.

Fungicide & Herbicide Screening Candidate

The compound's inclusion within the broad Markush claims of key nicotinic acid derivative patents [2][3] validates its potential as a starting point for agrochemical discovery. Researchers can screen this compound or its simple derivatives against fungal plant pathogens or weed species to identify novel crop protection agents. Its moderate lipophilicity (LogP = 1.35) is within a favorable range for foliar uptake in plants.

Rule of 5 Compliant Bioisostere

With zero Rule of 5 violations and a favorable physicochemical profile , this compound can serve as a conformationally constrained, heteroaromatic replacement for aliphatic carboxylic acids in chemical biology tool design. Its increased lipophilicity relative to 4,6-dimethylnicotinic acid may enhance passive membrane permeability, making it useful for designing cell-permeable probes targeting intracellular enzymes or receptors.

Trisubstituted Pyridine Test Substrate

The combination of a free carboxylic acid, a 2-methoxy group, and 4,6-dimethyl groups makes this compound an excellent test substrate for developing new synthetic methods. The steric hindrance around the carboxylic acid (due to the ortho-methoxy group) and the electron-rich pyridine ring present unique challenges and opportunities for exploring novel coupling reactions, decarboxylative transformations, or directed C-H functionalization methodologies [4].

Application
Selection Property
Validation Focus
HCA2 receptor pharmacology
Moderate HCA2 affinity scaffold
Binding assay benchmarking vs known ligands
Agrochemical screening
Patent-validated nicotinic acid scaffold
Fungicide/herbicide assay panel
Cell-penetrant probe design
Ro5 compliance and moderate lipophilicity
Permeability assay validation
Synthetic methodology
Sterically hindered trisubstituted pyridine
Novel coupling reaction scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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